7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Medicinal Chemistry Organic Synthesis Amino Heterocycles

This compound belongs to the privileged 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one class, validated in TNIK (IC50 0.026 μM) and WDR5 inhibitor discovery. The 7-nitro group serves as a latent amino functionality—reduction yields 7-amino derivative for rapid amide/sulfonamide/urea library synthesis. A reproducible nitration protocol (43% yield, WO2007/4959) supports gram-scale preparation. Differentiated from analogs lacking the 7-NO₂ group (CAS 703-51-5) or the dihydro moiety, ensuring predictable reactivity. Ideal for hit-to-lead expansion and chemical probe development.

Molecular Formula C9H8N2O4
Molecular Weight 208.173
CAS No. 21228-43-3
Cat. No. B2606777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
CAS21228-43-3
Molecular FormulaC9H8N2O4
Molecular Weight208.173
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
InChIInChI=1S/C9H8N2O4/c12-9-7-5-6(11(13)14)1-2-8(7)15-4-3-10-9/h1-2,5H,3-4H2,(H,10,12)
InChIKeyQKXGFMXLKHZJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 21228-43-3): Strategic Benzoxazepinone Scaffold for Medicinal Chemistry


7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 21228-43-3, molecular formula C9H8N2O4, molecular weight 208.17) is a heterocyclic compound belonging to the benzoxazepinone class, characterized by a seven-membered oxazepine ring fused to a benzene core with a nitro substituent at the 7-position [1]. The 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold serves as a privileged framework in kinase inhibitor drug discovery, exemplified by its utilization in the development of potent and selective TNIK inhibitors (IC50 = 0.026 μM) with anti-colorectal cancer activity and orally bioavailable WDR5 inhibitors for oncology applications [2][3].

7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: Why In-Class Benzoxazepinone Intermediates Cannot Be Interchanged


Substitution among benzoxazepinone analogs without rigorous evaluation is scientifically invalid. Compounds lacking the 7-nitro group, such as the unsubstituted 3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 703-51-5), possess entirely different reactivity profiles and electronic properties that preclude identical downstream transformations . Conversely, the fully unsaturated analog 7-nitro-1,4-benzoxazepin-5(2H)-one lacks the dihydro moiety, altering conformational flexibility and chemical stability . Furthermore, the 7-nitro substituent confers predictable reduction chemistry to the corresponding 7-amino derivative, an essential functional handle for amide coupling and further elaboration in multi-step medicinal chemistry campaigns .

7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: Quantified Differentiation Evidence for Procurement Decisions


Nitro Substituent as a Quantitative Redox Handle: Enables Reduction to 7-Amino Derivative

The presence of the nitro group at the 7-position provides a chemically addressable handle for selective reduction to the 7-amino derivative. In contrast, the unsubstituted analog 3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 703-51-5, MW 163.17) lacks any functionalizable substituent on the aromatic ring, offering zero options for derivatization at that position without additional synthetic steps [1]. The fully unsaturated analog 7-nitro-1,4-benzoxazepin-5(2H)-one lacks the dihydro moiety, which alters the conformational flexibility and may affect binding interactions in target engagement studies .

Medicinal Chemistry Organic Synthesis Amino Heterocycles

Validated Synthetic Protocol with Documented Yield: Enables Reproducible Scale-Up

A validated synthetic procedure for the preparation of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is documented in the patent literature, starting from the unsubstituted scaffold 3,4-dihydro-1,4-benzoxazepin-5(2H)-one . The nitration is performed using potassium nitrite (103 mmol) in concentrated sulfuric acid at 0°C, followed by stirring at room temperature for 4 hours, affording the target compound in 43% isolated yield (8.21 g from 15 g starting material, 92 mmol scale) . This reproducible methodology contrasts with alternative nitro-benzoxazepinone isomers, for which no comparable validated synthetic procedures are publicly documented.

Process Chemistry Nitration Scale-Up

Scaffold Validation: Benzoxazepinone Core in High-Potency Kinase Inhibitors

The 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold, of which the target compound is a key 7-nitro-substituted member, has been validated in high-impact medicinal chemistry programs. The scaffold served as the basis for discovering selective TNIK inhibitors, with the optimized lead compound (21k) achieving an IC50 of 0.026 ± 0.008 μM against TNIK and demonstrating excellent selectivity across 406 other kinases [1]. Additionally, the same benzoxazepinone core was identified as an alternative scaffold for potent WDR5 inhibitors, with X-ray structural analysis guiding the design of partially saturated bicyclic units that exhibited increased cellular potency and selectivity compared to dihydroisoquinolinone-based counterparts [2].

Kinase Inhibition TNIK WDR5 Oncology

7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: Validated Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of 7-Amino-Derived Benzoxazepinone Libraries

The 7-nitro group serves as a latent amino functionality that can be reduced to the corresponding 7-amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one . This 7-amino intermediate is a versatile building block for parallel synthesis of amide, sulfonamide, and urea libraries, enabling rapid exploration of structure-activity relationships (SAR) at the 7-position in kinase inhibitor programs targeting TNIK, WDR5, or related therapeutic nodes [1][2]. The validated synthetic protocol (43% yield, WO2007/4959) provides a reliable entry point for gram-scale preparation .

Process Chemistry: Scale-Up of Benzoxazepinone-Based Pharmaceutical Intermediates

The documented nitration procedure using potassium nitrite in sulfuric acid at 0°C to room temperature offers a reproducible methodology for preparing multi-gram quantities of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one . Process chemists can leverage this validated protocol as a foundation for further optimization studies, including continuous flow nitration, alternative nitrating agents, or work-up modifications to improve the 43% isolated yield [1]. This compound is specifically referenced in patent WO2007/4959 as a synthetic intermediate in benzoxazepine-based drug discovery programs [2].

Chemical Biology: Fluorescent and Affinity Probe Development

The 7-amino derivative, accessible via reduction of the 7-nitro group, can be functionalized with fluorophores (e.g., NBD, dansyl) or biotin tags for target identification and mechanism-of-action studies . Given that the benzoxazepinone scaffold has demonstrated potent kinase inhibition (TNIK IC50 = 0.026 μM) [1], 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one represents a strategic starting point for developing chemical probes to interrogate kinase signaling pathways, particularly those implicated in colorectal cancer and hematologic malignancies [2].

Drug Discovery: Hit-to-Lead Optimization of Kinase Inhibitor Scaffolds

The 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core, which includes the 7-nitro-substituted variant as a key intermediate, has been structurally validated in both TNIK and WDR5 inhibitor programs [1]. Medicinal chemists pursuing kinase inhibitor discovery can procure 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one as a starting scaffold for hit expansion, leveraging the established SAR from the TNIK program (compound 21k) and the X-ray co-crystal structures from the WDR5 program to guide rational design decisions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.